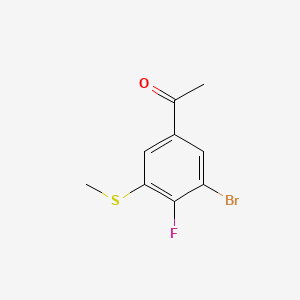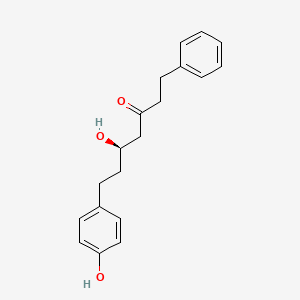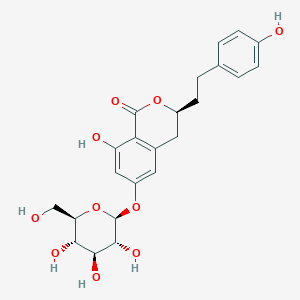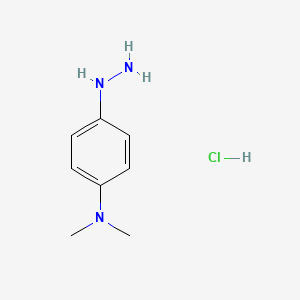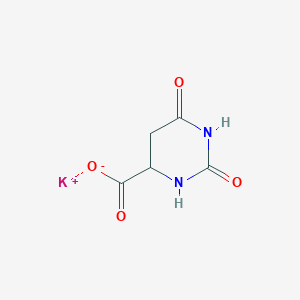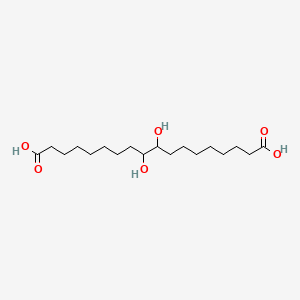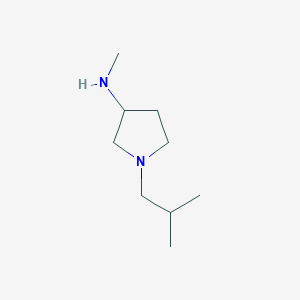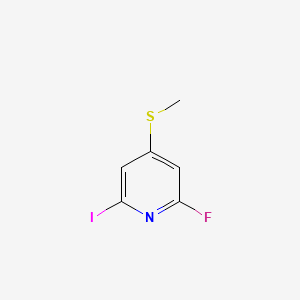
2-Fluoro-6-iodo-4-(methylthio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-6-iodo-4-(methylthio)pyridine is a heterocyclic aromatic compound with the molecular formula C6H5FINS. This compound is characterized by the presence of fluorine, iodine, and a methylthio group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-iodo-4-(methylthio)pyridine typically involves the introduction of fluorine, iodine, and methylthio groups onto a pyridine ring. One common method is the halogenation of a pyridine derivative followed by the introduction of the methylthio group. The reaction conditions often involve the use of halogenating agents such as iodine and fluorine sources, along with catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive halogenating agents. The production process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Fluoro-6-iodo-4-(methylthio)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methylthio group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organometallic compounds and nucleophiles are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aromatic compound with the iodine atom replaced by the coupling partner.
科学的研究の応用
2-Fluoro-6-iodo-4-(methylthio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Fluoro-6-iodo-4-(methylthio)pyridine involves its interaction with molecular targets in chemical reactions. The presence of fluorine, iodine, and methylthio groups allows it to participate in various reactions, influencing the reactivity and stability of the compound. The specific pathways involved depend on the type of reaction and the conditions used.
類似化合物との比較
Similar Compounds
2-Fluoro-4-iodo-6-(methylthio)pyridine: A closely related compound with similar functional groups.
2-Fluoro-6-methylpyridine: Another fluorinated pyridine derivative with different substituents.
Uniqueness
2-Fluoro-6-iodo-4-(methylthio)pyridine is unique due to the specific combination of fluorine, iodine, and methylthio groups on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
特性
分子式 |
C6H5FINS |
|---|---|
分子量 |
269.08 g/mol |
IUPAC名 |
2-fluoro-6-iodo-4-methylsulfanylpyridine |
InChI |
InChI=1S/C6H5FINS/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 |
InChIキー |
ILJOOVYUMGOYCF-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=NC(=C1)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-yl] formate](/img/structure/B14762524.png)

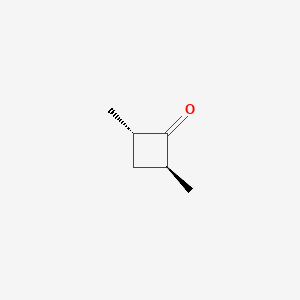
![Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate](/img/structure/B14762545.png)
